molecular formula C20H26O B1245012 2-Tert-butyl-5-(4-tert-butylphenyl)phenol

2-Tert-butyl-5-(4-tert-butylphenyl)phenol

Cat. No.: B1245012
M. Wt: 282.4 g/mol
InChI Key: FBCGBDZHXBWISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-5-(4-tert-butylphenyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C20H26O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H26O

Molecular Weight

282.4 g/mol

IUPAC Name

2-tert-butyl-5-(4-tert-butylphenyl)phenol

InChI

InChI=1S/C20H26O/c1-19(2,3)16-10-7-14(8-11-16)15-9-12-17(18(21)13-15)20(4,5)6/h7-13,21H,1-6H3

InChI Key

FBCGBDZHXBWISP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(C)(C)C)O

Synonyms

2-t-butyl-5-(4-t-butylphenyl)phenol
2-tert-butyl-5-(4-tert-butylphenyl)phenol
DTBBP cpd

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 0.8 aluminum chloride in 50 mL of anhydrous methylene choloride is stirred under an anhydrous nitrogen atmosphere at 5°-15° C. while a solution of 17 g of 3-phenylphenol and 24 mL of t-butylchloride in 50 mL of anhydrous methylene chloride is added dropwise. The resultant mixture is stirred for 2 hours, then allowed to stand at room temperature for 12 hours. The reaction mixture is poured over 150 g of ice/water and shaken. The organic phase is separated and the aqueous remainder is twice extracted with 50 mL portions of methylene chloride. The combined organic solutions are washed twice with 50 mL portions of water, 50 mL of saturated aqueous sodium chloride solution, rendered anhydrous over sodium sulfate, filtered, and evaporated in vacuo. The residue is taken into about 150 mL of hexane. Upon standing at room temperature, 3-hydroxy-4-t-butylbiphenyl crystallizes from the solution. This is isolated by filtration and successively recrystallized from 100 mL portions of pentane until its melting point becomes constant. The material is obtained as a white crystalline compound in 6.8 g yield, m.p. 86°-87° C. The original hexane filtrates also produce another crop of crystals which provides 1.1 g of 2-tert-butyl-5-(4'-tert-butylphenyl) phenol, m.p. 143°-145° C. after several recrystalizations from pentane. An additional 1.12 g of this material are obtained from the chromatography of the mother liquor residues.
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